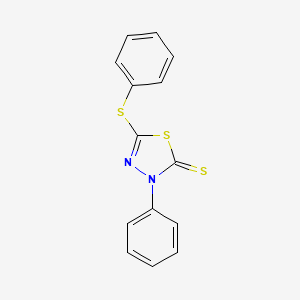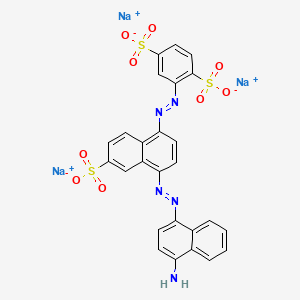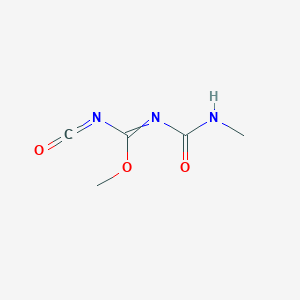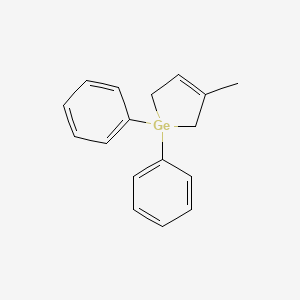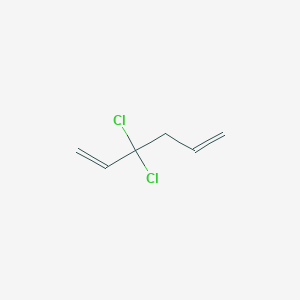
3,3-Dichlorohexa-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichlorohexa-1,5-diene is an organic compound characterized by the presence of two chlorine atoms attached to the third carbon of a hexa-1,5-diene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique positioning of the chlorine atoms imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichlorohexa-1,5-diene typically involves the chlorination of hexa-1,5-diene. One common method is the addition of chlorine gas to hexa-1,5-diene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where hexa-1,5-diene is reacted with chlorine gas in a reactor. The process parameters, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dichlorohexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: Chlorinated aldehydes or carboxylic acids.
Reduction: Chlorinated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dichlorohexa-1,5-diene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 3,3-Dichlorohexa-1,5-diene involves its interaction with various molecular targets. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in electrophilic addition and substitution reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadiene: A non-chlorinated analog with similar structural features but different reactivity due to the absence of chlorine atoms.
3,3-Dibromohexa-1,5-diene: A brominated analog with similar reactivity patterns but different physical properties due to the presence of bromine atoms.
Uniqueness: 3,3-Dichlorohexa-1,5-diene is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
64362-13-6 |
|---|---|
Molekularformel |
C6H8Cl2 |
Molekulargewicht |
151.03 g/mol |
IUPAC-Name |
3,3-dichlorohexa-1,5-diene |
InChI |
InChI=1S/C6H8Cl2/c1-3-5-6(7,8)4-2/h3-4H,1-2,5H2 |
InChI-Schlüssel |
MXXILWXXEPAKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C=C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)

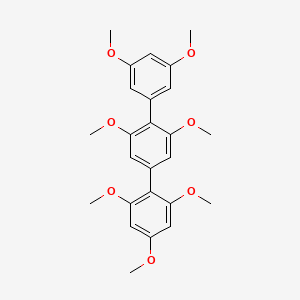

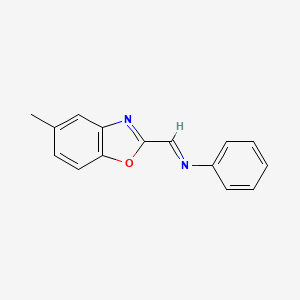

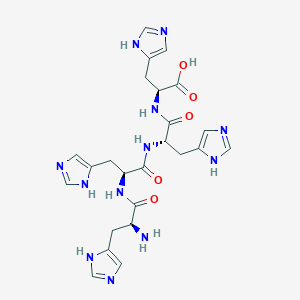
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
